molecular formula C17H15N5O3 B7693195 (E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 898061-42-2

(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B7693195
CAS No.: 898061-42-2
M. Wt: 337.33 g/mol
InChI Key: CIVDXADNMXJMMF-YBFXNURJSA-N
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Description

(E)-2-methyl-N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by further functionalization steps. For instance, a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol has been reported to efficiently produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

(E)-2-methyl-N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-methyl-N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-methyl-N’-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and an imidazo[1,2-a]pyridine core makes it particularly interesting for developing new therapeutic agents and studying complex biological interactions.

Properties

IUPAC Name

2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11(13-6-8-14(9-7-13)22(24)25)19-20-17(23)16-12(2)18-15-5-3-4-10-21(15)16/h3-10H,1-2H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVDXADNMXJMMF-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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